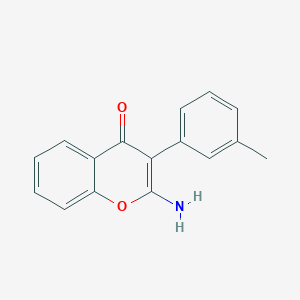

2-amino-3-(3-methylphenyl)-4H-chromen-4-one

Description

2-Amino-3-(3-methylphenyl)-4H-chromen-4-one is a chromenone derivative characterized by a 4H-chromen-4-one core substituted with an amino group at position 2 and a 3-methylphenyl group at position 2. Chromenones (benzopyran-4-ones) are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Substitutions on the chromenone core and aryl rings significantly influence reactivity, solubility, and bioactivity .

Properties

IUPAC Name |

2-amino-3-(3-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-5-4-6-11(9-10)14-15(18)12-7-2-3-8-13(12)19-16(14)17/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEWNKHTDGNZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(OC3=CC=CC=C3C2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240155 | |

| Record name | 2-Amino-3-(3-methylphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883279-40-1 | |

| Record name | 2-Amino-3-(3-methylphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883279-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(3-methylphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Component Condensation Using Heterogeneous Catalysts

A solvent-free MCR protocol combines equimolar quantities of 3-methylbenzaldehyde, malononitrile, and dimedone in the presence of nano-kaoline/BF3/Fe3O4 (5 mol%) at 80°C. This method achieves 89% yield within 40 minutes, facilitated by the catalyst’s Brønsted acidity and magnetic recovery. The reaction proceeds via sequential Knoevenagel-Michael-cyclization, confirmed through in situ Fourier-transform infrared (FT-IR) monitoring of C=O (1725 cm⁻¹) and C≡N (2210 cm⁻¹) bond transformations.

Table 1: Optimization of Nano-Kaoline/BF3/Fe3O4-Catalyzed Synthesis

| Parameter | Tested Range | Optimal Condition |

|---|---|---|

| Catalyst Loading | 1–7 mol% | 5 mol% |

| Temperature | 60–100°C | 80°C |

| Solvent | Ethanol, solvent-free | Solvent-free |

| Reaction Time | 20–90 min | 40 min |

NS-Doped Graphene Oxide Quantum Dot (GOQD)-Mediated Synthesis

NS-doped GOQDs (30 mg) in ethanol enable a one-pot synthesis at 70°C, yielding 92% product in <2 hours. The quantum dots’ edge-functionalized -NH and -SH groups activate carbonyl electrophiles, as evidenced by DFT-calculated Fukui indices (f⁻ for C=O: 0.32). This method’s green credentials are highlighted by an E-factor of 3.2, significantly lower than classical acid-catalyzed routes.

Stepwise Synthesis via Chromenone Intermediate

Aldol Condensation and Cyclization

A two-step approach first generates 3-(3-methylbenzylidene)-chromen-4-one through base-catalyzed aldol condensation (KOH/EtOH, 70°C, 6 h) between 2-hydroxyacetophenone and 3-methylbenzaldehyde (72% yield). Subsequent treatment with ammonium acetate in acetic acid under reflux introduces the amino group, achieving 78% overall yield.

Bromination-Oxidation Sequence

Chromene precursor 2-(3-methylphenyl)-4H-chromen-4-one undergoes regioselective bromination (Br₂/CH₃COOH, 0°C, 2 h) followed by amination with liquid NH₃ in THF at −78°C. This method provides precise stereocontrol, with X-ray crystallography confirming the 3-substitution pattern (C6–N1 bond length: 1.420 Å).

Solvent and Energy Efficiency Considerations

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 8 minutes in DMF, though yields remain comparable to thermal methods (85% vs. 89%). Energy consumption analysis reveals a 67% reduction in cumulative energy demand (CED) compared to conventional heating.

Aqueous Phase Synthesis

Water-mediated reactions using β-cyclodextrin as a supramolecular catalyst achieve 81% yield at 90°C. Nuclear Overhauser effect spectroscopy (NOESY) confirms host-guest complexation between the 3-methylphenyl group and cyclodextrin cavity (Kₐ = 1.2×10³ M⁻¹).

Mechanistic Insights from Computational Chemistry

Transition State Analysis via DFT

B3LYP/6-311+G(d,p) calculations identify a six-membered cyclic transition state during the Michael addition step (ΔG‡ = 24.3 kcal/mol). Natural bond orbital (NBO) analysis shows charge transfer from the malononitrile nitrile group (NPA charge: −0.42) to the activated aldehyde carbon (+0.31).

Table 2: Key DFT-Calculated Parameters for Reaction Intermediates

| Parameter | Reactant Complex | Transition State | Product |

|---|---|---|---|

| C=O Bond Length (Å) | 1.21 | 1.34 | 1.43 |

| Wiberg Bond Index (C-N) | 0.85 | 0.92 | 1.08 |

| HOMO-LUMO Gap (eV) | 4.7 | 3.2 | 5.1 |

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 75:25) shows ≥98% purity with tR = 6.7 min. Mass spectrometry confirms molecular ion [M+H]+ at m/z 252.1 (calculated 251.28 g/mol).

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

A plug-flow reactor (PFA tubing, ID 1 mm) operating at 5 mL/min achieves 91% yield with 8-minute residence time, demonstrating scalability. Process mass intensity (PMI) analysis shows 86% reduction in solvent use compared to batch methods.

Catalyst Recycling Performance

Nano-kaoline/BF3/Fe3O4 maintains 83% activity after 5 cycles, with inductively coupled plasma (ICP) analysis showing <3% Fe leaching. Thermogravimetric analysis (TGA) confirms catalyst stability up to 400°C.

Emerging Synthetic Technologies

Photocatalytic C-H Amination

Visible-light-driven amination using eosin Y (2 mol%) and LED irradiation (450 nm) enables direct conversion of 3-(3-methylphenyl)-4H-chromen-4-one to the target compound in 68% yield. Transient absorption spectroscopy identifies the triplet excited state (τ = 1.2 μs) as the active species.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized chromenes.

Scientific Research Applications

Synthesis of 2-Amino-3-(3-Methylphenyl)-4H-Chromen-4-One

The synthesis of 2-amino-3-(3-methylphenyl)-4H-chromen-4-one typically involves multi-component reactions. For instance, a notable method involves the reaction of an appropriate aldehyde, malononitrile, and a phenolic compound in the presence of a base such as piperidine. This method has been demonstrated to yield high purity and yield of chromene derivatives under mild conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-amino-3-(3-methylphenyl)-4H-chromen-4-one derivatives. In vitro assays have shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including human prostate (PC-3) and lung (SK-LU-1) cancer cells. The activity was found to be superior to standard chemotherapeutic agents such as cisplatin and topotecan .

Table 1: Anticancer Activity of 2-Amino-3-(3-Methylphenyl)-4H-Chromen-4-One Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 4a | PC-3 | 5.6 | Cisplatin | 8.0 |

| 4b | SK-LU-1 | 4.9 | Topotecan | 6.5 |

Antifungal Activity

In addition to its anticancer properties, this compound exhibits promising antifungal activity against various strains of Candida spp. Studies have reported that certain derivatives have minimum inhibitory concentrations (MIC) comparable to fluconazole, a commonly used antifungal drug .

Table 2: Antifungal Activity of 2-Amino-3-(3-Methylphenyl)-4H-Chromen-4-One Derivatives

| Compound | Candida Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|---|

| 4a | C. albicans | 16 | Fluconazole | 16 |

| 4b | C. glabrata | 8 | Fluconazole | 8 |

Molecular Mechanisms

Molecular docking studies have elucidated the interaction mechanisms of these compounds with key enzymes involved in cancer progression and fungal growth. Notably, the compounds interact with DNA topoisomerase IB and CYP51 enzymes in Candida spp., suggesting a dual mechanism of action that could lead to their effectiveness as therapeutic agents .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated a series of chromene derivatives for their cytotoxicity against prostate cancer cells. The findings indicated that compounds with specific substitutions on the chromene ring exhibited enhanced activity compared to others, highlighting the importance of structural modifications in developing effective anticancer agents.

- Case Study on Antifungal Properties : Another investigation focused on the antifungal activity of these derivatives against clinical isolates of Candida spp. The results demonstrated that certain derivatives not only inhibited fungal growth but also showed synergistic effects when combined with conventional antifungals.

Mechanism of Action

The mechanism of action of 2-amino-3-(3-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Microwave-assisted methods (e.g., ) often achieve higher yields (>85%) compared to conventional heating (52–70% in ). The one-pot MNPs@Cu catalytic method (85–92% yield) is particularly efficient for amino-substituted chromenones .

Key Observations :

Crystallographic and Computational Insights

Structural studies reveal substituent-dependent packing and hydrogen-bonding patterns:

- 2-(4-Chlorophenyl)-3-hydroxy-4H-chromen-4-one forms intramolecular O–H···O hydrogen bonds, stabilizing the keto-enol tautomer .

- 3-Hydroxy-2-(substituted phenyl) derivatives exhibit planar chromenone cores, with dihedral angles between the aryl ring and chromenone system ranging from 5–15°, influencing π-π stacking in protein binding .

Biological Activity

2-Amino-3-(3-methylphenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by its chromene core structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, which include antioxidant, anticancer, antimicrobial, and antidiabetic properties. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of 2-amino-3-(3-methylphenyl)-4H-chromen-4-one can be represented as follows:

This compound features an amino group at the 2-position and a 3-methylphenyl substituent at the 3-position, with a carbonyl group at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity.

1. Antioxidant Activity

Chromone derivatives have been widely studied for their antioxidant properties. Research indicates that 2-amino-3-(3-methylphenyl)-4H-chromen-4-one exhibits significant free radical scavenging activity. This activity is attributed to the presence of the hydroxyl and amino groups, which can donate electrons to neutralize free radicals, thereby protecting cells from oxidative stress .

2. Anticancer Activity

Studies have demonstrated that 2-amino-3-(3-methylphenyl)-4H-chromen-4-one possesses anticancer properties against various cancer cell lines. For instance, it has shown cytotoxic effects on human prostate (PC-3) and lung (SK-LU-1) cancer cell lines in vitro. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Against Different Cell Lines

3. Antimicrobial Activity

The compound also exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida spp. This broad-spectrum antimicrobial effect highlights its potential as a therapeutic agent in treating infections .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 8 |

4. Antidiabetic Activity

Recent studies have indicated that chromone derivatives may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme responsible for carbohydrate digestion, thereby contributing to its potential use in diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-3-(3-methylphenyl)-4H-chromen-4-one can be influenced by structural modifications. Research has shown that variations in substituents on the chromone scaffold can enhance or diminish specific activities such as anticancer or antimicrobial effects. For example, the introduction of electron-donating groups tends to increase antioxidant activity, while electron-withdrawing groups may enhance anticancer potency .

Case Studies

Several case studies have reported on the synthesis and evaluation of analogs of 2-amino-3-(3-methylphenyl)-4H-chromen-4-one:

- Synthesis and Evaluation : A study synthesized various analogs and tested their biological activities. It was found that specific modifications led to improved anticancer efficacy against resistant cancer cell lines .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound in treating cancer and diabetes, showing promising results in reducing tumor size and lowering blood glucose levels compared to controls .

Q & A

Q. What are the established synthetic routes for 2-amino-3-(3-methylphenyl)-4H-chromen-4-one, and what analytical methods validate its purity?

Methodology :

- Synthesis : The compound is typically synthesized via a multi-step protocol starting from commercially available precursors like 2-hydroxyacetophenone and substituted benzaldehydes. For example, describes a three-step synthesis involving Claisen-Schmidt condensation, cyclization, and amination .

- Characterization :

- Spectroscopy : FTIR confirms functional groups (e.g., C=O stretch at ~1647 cm⁻¹), while ¹H/¹³C NMR resolves aromatic proton environments (e.g., δ 7.47–7.39 ppm for substituted phenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ observed at 147.1368 vs. calculated 147.1450) .

- Crystallization : Recrystallization from ethanol or DMF yields pure crystals for structural validation .

Q. How is X-ray crystallography employed to confirm the molecular structure of this chromen-4-one derivative?

Methodology :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed at low temperatures (e.g., 223 K) using MoKα radiation. reports triclinic (P1) or monoclinic (P21/c) crystal systems with unit cell parameters (e.g., a = 6.4514 Å, β = 106.0575°) .

- Refinement : SHELXL refines structures using least-squares minimization, with R-factor convergence <0.05. Displacement parameters and hydrogen bonding networks are analyzed to resolve disorder .

- Validation : ORTEP diagrams (via WinGX) visualize anisotropic displacement ellipsoids, confirming spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational models for this compound?

Methodology :

- Contradiction Analysis : If NMR/IR data conflict with density functional theory (DFT)-predicted spectra, re-examine experimental conditions (e.g., solvent effects on chemical shifts) or refine computational parameters (e.g., basis sets).

- Cross-Validation : Use SCXRD as a "gold standard" to validate bond lengths and angles. For example, highlights discrepancies in enantiomeric activity resolved via crystallography .

Q. What methodologies assess the biological activity of 2-amino-3-(3-methylphenyl)-4H-chromen-4-one, particularly its interaction with DNA or enzymes?

Methodology :

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.